N-[[[(2-methylphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]benzamide
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Overview
Description
N-[[[(2-methylphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]benzamide is a member of benzoic acids.
Scientific Research Applications
Anticancer Activity
- A study by Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D. (2021) in the "Russian Journal of Organic Chemistry" reported the design and synthesis of substituted N-benzamides showing moderate to excellent anticancer activity against various cancer cell lines.
Antibacterial and Antioxidant Activity
- The synthesis of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and their evaluation for antibacterial and antioxidant activities were detailed by Karanth, S. N., Narayana, B., Sarojini, B., Kumar, S. M., & Byrappa, K. (2019) in "Chemical Data Collections."
- Horishny, V. & Matiychuk, V. (2020) in the "Russian Journal of Organic Chemistry" described the green synthesis of N-benzamides, focusing on environmentally friendly methodologies.
Carbonic Anhydrase Inhibitors
- A study on benzamide derivatives as carbonic anhydrase inhibitors was presented by Tuğrak, M., Gul, H., Demir, Y., & Gulcin, I. (2020) in "Archiv der Pharmazie," highlighting their potential in treating conditions like glaucoma.
Electrophysiological Activity
- The synthesis and cardiac electrophysiological activity of N-substituted benzamides were explored by Morgan, T. K., Lis, R., Lumma, W. C., Nickisch, K., Wohl, R., Phillips, G., Gomez, R., Lampe, J., Di Meo, S., & Marisca, A. J. (1990) in "Journal of medicinal chemistry," indicating their potential as class III agents.
Helicobacter Pylori Agents
- Carcanague, D., Shue, Y., Wuonola, M. A., Uría-Nickelsen, M., Joubran, C., Abedi, J. K., Jones, J., & Kühler, T. (2002) in the "Journal of medicinal chemistry" synthesized benzamide derivatives showing potent activities against Helicobacter pylori.
Antibacterial and Antifungal Activities
- Patel, H. S. & Patel, S. J. (2010) in "Phosphorus, Sulfur, and Silicon and the Related Elements" evaluated the antibacterial and antifungal activities of synthesized benzamide derivatives.
Antifungal Activity
- Research on novel N-benzamide derivatives with antifungal activity was conducted by Ienascu, I., Balaeș, T., Petre, C., Pop, R., Cata, A., Stefanut, M., Albu, P., & Poenaru, M. (2018) in "Revista de Chimie."
- Adhami, F., Nabilzadeh, N., Emmerling, F., Ghiasi, M., & Heravi, M. (2012) in the "Journal of The Serbian Chemical Society" reported on the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd.
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[[(2-methylbenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H15N3O2S/c1-11-7-5-6-10-13(11)15(21)18-19-16(22)17-14(20)12-8-3-2-4-9-12/h2-10H,1H3,(H,18,21)(H2,17,19,20,22) |
InChI Key |
PRTMXUMLGYLWPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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